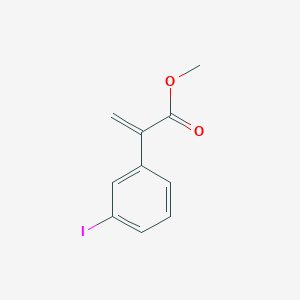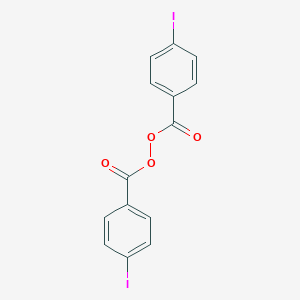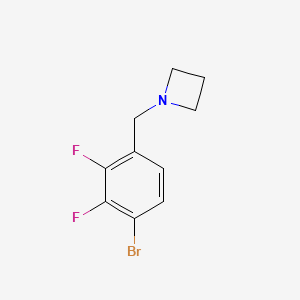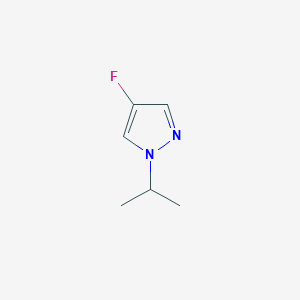
Methyl 2-(3-iodophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an iodine atom attached to the phenyl ring and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the reaction of 3-iodobenzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form methyl 3-iodobenzoate. This intermediate is then subjected to a Heck reaction with methyl acrylate in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For instance, the reaction of 3-iodobenzoic acid with methanol and subsequent Heck coupling can be efficiently carried out in a tubular reactor under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-iodophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Polymerization: The acrylate group can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) in solvents like dioxane.
Major Products Formed
Substitution: Formation of compounds like 2-(3-azidophenyl)acrylate or 2-(3-thiophenyl)acrylate.
Oxidation: Formation of compounds like 3-iodobenzoic acid derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-iodophenyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-iodophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The iodine atom on the phenyl ring acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The acrylate group can undergo polymerization through free radical mechanisms, leading to the formation of polymers with specific properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-iodophenyl)acrylate
- Methyl 2-(2-iodophenyl)acrylate
- Methyl 2-(3-bromophenyl)acrylate
Uniqueness
Methyl 2-(3-iodophenyl)acrylate is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo.
Propriétés
Formule moléculaire |
C10H9IO2 |
|---|---|
Poids moléculaire |
288.08 g/mol |
Nom IUPAC |
methyl 2-(3-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9IO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
Clé InChI |
QNLFPFFSBNAKNT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C)C1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)


![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)

![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)

![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)



![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)
